N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-22-13-7-10-16(8-14(13)23-2)26-18(19-10)20-17(21)15-9-24-11-5-3-4-6-12(11)25-15/h3-8,15H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBVOXIPQKOONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the benzothiazole or benzodioxine rings .
Scientific Research Applications
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pharmacological and Functional Insights
- Antihypertensive Activity : The piperazine analog () is an intermediate for Doxazosin, a α₁-adrenergic blocker, highlighting the therapeutic relevance of the benzodioxine-carboxamide core .
- Structural Optimization : Fluorine () and methoxy groups (Target Compound) are common modifications to enhance bioavailability and target binding .
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a benzodioxine scaffold. The IUPAC name reflects its intricate design: this compound.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O4S |
| Molecular Weight | 319.36 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines. For example:
- Mechanism of Action : The compound appears to inhibit specific signaling pathways involved in cell proliferation and survival, particularly the PI3K/Akt pathway. This inhibition leads to increased apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast and lung cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the benzothiazole or benzodioxine portions can enhance or diminish its activity.
| Modification | Effect on Activity |
|---|---|
| Methylation at position 6 | Increased anticancer potency |
| Substitution on benzodioxine | Altered antimicrobial spectrum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
